N-BENZYL-3-METHYL-2-PHENYL-4-(2-PHENYLETHYNYL)-2H-CHROMEN-2-AMINE
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Overview
Description
N-BENZYL-3-METHYL-2-PHENYL-4-(2-PHENYLETHYNYL)-2H-CHROMEN-2-AMINE is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-3-METHYL-2-PHENYL-4-(2-PHENYLETHYNYL)-2H-CHROMEN-2-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylethynyl Group: This step may involve a Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated chromene derivative in the presence of a palladium catalyst.
N-Benzylation: The final step could involve the alkylation of the amine group with benzyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-3-METHYL-2-PHENYL-4-(2-PHENYLETHYNYL)-2H-CHROMEN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could lead to a fully saturated chromene derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-BENZYL-3-METHYL-2-PHENYL-4-(2-PHENYLETHYNYL)-2H-CHROMEN-2-AMINE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-3-METHYL-2-PHENYL-4-(2-PHENYLETHYNYL)-2H-CHROMEN-2-OL
- N-BENZYL-3-METHYL-2-PHENYL-4-(2-PHENYLETHYNYL)-2H-CHROMEN-2-ONE
Uniqueness
N-BENZYL-3-METHYL-2-PHENYL-4-(2-PHENYLETHYNYL)-2H-CHROMEN-2-AMINE is unique due to its specific substitution pattern and the presence of both amine and phenylethynyl groups. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzyl-3-methyl-2-phenyl-4-(2-phenylethynyl)chromen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25NO/c1-24-28(22-21-25-13-5-2-6-14-25)29-19-11-12-20-30(29)33-31(24,27-17-9-4-10-18-27)32-23-26-15-7-3-8-16-26/h2-20,32H,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOKZJJHJWKVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2OC1(C3=CC=CC=C3)NCC4=CC=CC=C4)C#CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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